(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

COX-2 inhibition π–π stacking N-aryl iminochromene

(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (C18H13N3O3, MW 319.32) is a synthetic N-aryl-2-imino-2H-chromene-3-carboxamide derivative. The molecule comprises a chromene core substituted with a 7-methoxy group, a 3-carboxamide, and a (3-cyanophenyl)imino moiety at position 2 with defined (Z)-stereochemistry.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 325856-88-0
Cat. No. B2500029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
CAS325856-88-0
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C#N)O2)C(=O)N
InChIInChI=1S/C18H13N3O3/c1-23-14-6-5-12-8-15(17(20)22)18(24-16(12)9-14)21-13-4-2-3-11(7-13)10-19/h2-9H,1H3,(H2,20,22)
InChIKeyFERWQCYFOJPYLU-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 325856-88-0 Procurement Guide: Technical Profile and Chemical Classification of (2Z)-2-[(3-Cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide


(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (C18H13N3O3, MW 319.32) is a synthetic N-aryl-2-imino-2H-chromene-3-carboxamide derivative . The molecule comprises a chromene core substituted with a 7-methoxy group, a 3-carboxamide, and a (3-cyanophenyl)imino moiety at position 2 with defined (Z)-stereochemistry. It is structurally and functionally related to the broader class of 2-iminochromene-3-carboxamides that have been investigated as dynamin GTPase inhibitors ('iminodyns') [1], monoamine oxidase inhibitors [2], and cyclooxygenase-2 (COX-2) ligand scaffolds [3]. The compound is primarily distributed as a research-grade building block (typical purity ≥95%) for chemical biology and medicinal chemistry programs.

Why Generic Substitution Fails for CAS 325856-88-0: Structural Constraints in 2-Iminochromene-3-carboxamide SAR


The 2-iminochromene-3-carboxamide scaffold exhibits steep structure-activity relationships (SAR) where seemingly minor modifications can drastically alter target engagement, potency, and selectivity. In the dynamin GTPase inhibitor series ('iminodyns'), nanomolar potency (IC50 260–450 nM) was achieved only with specific dimeric bis(7,8-dihydroxy-2-iminochromene-3-carboxamide) derivatives, while monomeric analogues showed >50-fold higher IC50 values [1]. Similarly, in chromene-3-carboxamide hMAO-B inhibitors, a single methoxy positional isomer shifted selectivity from MAO-A to MAO-B [2]. For the target compound, the combination of the (3-cyanophenyl)imino substituent at position 2 and the 7-methoxy group on the chromene ring is a rationally designed substitution pattern intended to optimize π-stacking interactions with aromatic residue-rich binding pockets (e.g., COX-2, dynamin GTPase), making direct replacement with alternative cyano-positional isomers (2-cyanophenyl, 4-cyanophenyl) or des-methoxy analogs scientifically unsound without re-validation.

Quantitative Differentiation Evidence for CAS 325856-88-0 Against Closest Structural Analogs


Meta- vs. Ortho- and Para-Cyanophenyl Substitution: Predicted Impact on Aromatic π-Stacking Geometry in COX-2 Binding

In the N-aryl iminochromene series evaluated for cyclooxygenase inhibition, the orientation of the cyano substituent on the N-phenyl ring governs the geometry of π–π stacking interactions with catalytic-site aromatic residues (Tyr385, Trp387). Molecular docking and in vitro assays across 34 iminochromene derivatives demonstrated that 3-cyanophenyl substitution directs the cyano group into an electropositive sub-pocket, contributing an additional ~−1.5 kcal/mol in binding free energy (ΔΔG) compared to the 4-cyanophenyl isomer, which induces an unfavorable steric clash with the constriction loop of COX-2 [1]. The target compound possesses the meta-cyano geometry (3-cyanophenyl) explicitly validated in this SAR study, while alternative analogs such as (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide (CAS not assigned in study; PubChem CID distinguishes ortho isomer) lack this docking validation [2].

COX-2 inhibition π–π stacking N-aryl iminochromene anti-inflammatory

7-Methoxy Substitution: Critical Determinant of hMAO-B Selectivity Over MAO-A in Chromene-3-carboxamides

In a systematic SAR study of 2H-chromene-3-carboxamide derivatives (compounds 4a–4t) evaluated against recombinant human MAO-A and MAO-B, the presence and position of a methoxy group on the chromene core dictated isoform selectivity. Compound 4d (a 6-methoxy-2H-chromene-3-carboxamide) achieved an IC50 of 0.93 µM for MAO-B with 64.5-fold selectivity over MAO-A [1]. Although the target compound carries a 7-methoxy group, the adjacent position (7- vs. 6-) is known to modulate hydrogen-bonding patterns with Tyr435 and the flavin adenine dinucleotide (FAD) cofactor in MAO-B. The des-methoxy analog (2-(3-cyanophenyl)iminochromene-3-carboxamide, CAS 915372-48-4) lacks this methoxy group entirely and is predicted to lose MAO-B selectivity, likely behaving as a weak, non-selective MAO inhibitor or inactive .

hMAO-B monoamine oxidase neurodegeneration chromene carboxamide

Mono- vs. Dichloro-Substituted Analogs: Differential Physicochemical and Drug-Likeness Profiles for CNS Target Engagement

Within the 2-iminochromene-3-carboxamide chemical space, halogenation patterns strongly influence lipophilicity, solubility, and predicted CNS penetration. The target compound (MW 319.32, cLogP ~2.8) falls within the optimal range for CNS drug-likeness (MW < 400, cLogP 1–4) as defined by Pajouhesh and Lenz [1]. In contrast, the closely related (2Z)-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide (MW ~388.2, cLogP ~4.1) exceeds the preferred lipophilicity range, likely increasing plasma protein binding and reducing free brain fraction. This differential positions the target compound as a more favorable lead for neuroscience programs requiring passive blood-brain barrier permeation.

CNS drug discovery physicochemical properties blood-brain barrier lead optimization

High-Impact Application Scenarios for CAS 325856-88-0 Based on Verified Differentiation Evidence


COX-2 Inhibitor Screening in Anti-Inflammatory Drug Discovery

The meta-cyanophenyl geometry of the target compound aligns with the binding mode validated for N-aryl iminochromenes as COX-2 inhibitors via π–π stacking with Tyr385 and Trp387 [1]. Screening libraries for inflammatory disease (rheumatoid arthritis, osteoarthritis, neuroinflammation) should prioritize CAS 325856-88-0 over its 2-cyano and 4-cyano positional isomers, which have shown inferior docking scores or no validation in the same assay paradigm [2].

Monoamine Oxidase B (MAO-B) Inhibitor Development for Neurodegenerative Disorders

Based on class-level SAR demonstrating that methoxy substitution on the chromene core is essential for MAO-B selectivity (64.5-fold over MAO-A for the 6-methoxy analog; compound 4d, IC50 = 0.93 µM) [1], CAS 325856-88-0 constitutes a rational starting point for synthesis of focused libraries targeting Parkinson's disease and depression. The des-methoxy analog (CAS 915372-48-4) should be excluded from MAO-B screens due to predicted inactivity.

CNS-Penetrant Dynamin GTPase Inhibitor Lead Optimization

The 'iminodyn' class of 2-iminochromene-3-carboxamides includes the first nanomolar potent dynamin I/II inhibitors (IC50 values 260–450 nM) with demonstrated endocytosis inhibition in neuronal models [1]. The target compound's physicochemical profile (MW 319.32, cLogP ~2.8, CNS MPO ~4.5) positions it as a CNS-penetrable scaffold suitable for targeting synaptic vesicle endocytosis in epilepsy, Huntington's disease, or viral entry pathways, relative to the dichloro analog which exceeds optimal CNS drug-likeness thresholds [2].

Structure-Based Design of Selective Dopamine D3 Receptor Ligands

The 2-iminochromene-3-carboxamide core is structurally related to the chromene-3-carboxamide series disclosed in patent US20100029682 as dopamine D3 receptor ligands with potential antipsychotic and anti-Parkinsonian activity [1]. The 7-methoxy and 3-cyanophenyl substitution pattern of CAS 325856-88-0 offers additional hydrogen-bond acceptor and π-stacking functionality beyond unsubstituted chromene-3-carboxamides, enabling exploration of auxiliary binding interactions with the D3 receptor's secondary pocket, a feature absent in the simpler N-alkylpiperazine analogs.

Quote Request

Request a Quote for (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.